molecular formula C13H10ClFN2O B12242632 3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide

3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide

Cat. No.: B12242632
M. Wt: 264.68 g/mol
InChI Key: UYXWEEINQMVFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzoyl chloride and 4-methyl-3-aminopyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloro-5-fluorobenzoyl chloride is added dropwise to a solution of 4-methyl-3-aminopyridine in an appropriate solvent, such as dichloromethane, under stirring at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Agricultural Science: The compound is evaluated for its potential use as a fungicide or herbicide due to its ability to inhibit certain biological pathways in plants and fungi.

    Biological Research: It is used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents, along with the pyridinyl group, contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the pyridinyl group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide

InChI

InChI=1S/C13H10ClFN2O/c1-8-2-3-16-7-12(8)17-13(18)9-4-10(14)6-11(15)5-9/h2-7H,1H3,(H,17,18)

InChI Key

UYXWEEINQMVFGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.